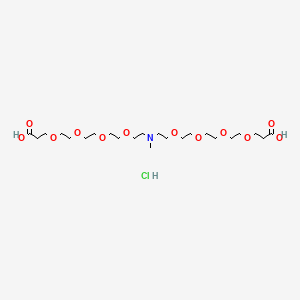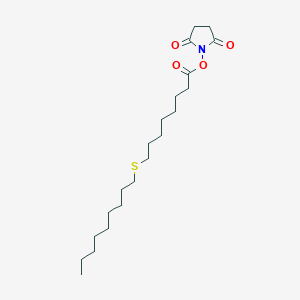
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Übersicht
Beschreibung
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is an organic compound that belongs to the class of halogenated benzenes. These compounds are characterized by the presence of halogen atoms (bromine, fluorine, and iodine) attached to a benzene ring. Such compounds are often used in various chemical reactions and have applications in different fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene can be achieved through a multi-step process involving the introduction of halogen atoms to the benzene ring. One possible route is:
Bromination: Starting with fluorobenzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 2-position.
Alkylation: The final step involves the alkylation of the benzene ring with an ethyl group, which can be done using ethyl iodide (C2H5I) in the presence of a strong base like potassium tert-butoxide (t-BuOK).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Electrophilic Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds or pharmaceuticals.
Medicine: Potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. In biological systems, the compound’s mechanism would depend on its interaction with molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluorobenzene: Lacks the ethyl and iodine substituents.
4-Fluoro-1-(2-iodoethyl)-benzene: Lacks the bromine substituent.
2-Bromo-1-(2-iodoethyl)-benzene: Lacks the fluorine substituent.
Uniqueness
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is unique due to the presence of three different halogen atoms and an ethyl group on the benzene ring
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-1-(2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFI/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGSRAXUGODAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxy-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B8128103.png)
![N-Hydroxy-2-[3-(3-methylureido)phenyl]acetamide](/img/structure/B8128113.png)


![3-[(E)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B8128126.png)


![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)
![1-[(3-Bromo-5-nitrophenyl)methyl]piperidine](/img/structure/B8128164.png)




